benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate
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Overview
Description
Benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate is a chemical compound with a unique structure that includes a benzyl group, a piperidine ring, and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with hydrazine. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl piperidine-1-carboxylate oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
Benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form bonds with various biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl piperidine-1-carboxylate: Lacks the hydrazinyl group but shares the piperidine and benzyl structure.
Hydrazinyl piperidine derivatives: Similar in structure but may have different substituents on the piperidine ring.
Uniqueness
Benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate is unique due to the presence of both the benzyl and hydrazinyl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H19N3O2 |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c14-15-12-7-4-8-16(9-12)13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10,14H2/t12-/m1/s1 |
InChI Key |
WYLVTYUQHMXSRI-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)NN |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NN |
Origin of Product |
United States |
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